molecular formula C18H19FN4O3 B3125860 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide CAS No. 329778-01-0

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide

Katalognummer: B3125860
CAS-Nummer: 329778-01-0
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: YWUCZDXFXXGKNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide is a piperazine-acetamide derivative characterized by a 4-fluorophenyl-substituted piperazine ring and a 2-nitrophenyl acetamide moiety. The compound’s structural features, including the electron-withdrawing nitro group and fluorine atom, influence its physicochemical properties, such as polarity, solubility, and thermal stability.

Eigenschaften

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-18(24)20-16-3-1-2-4-17(16)23(25)26/h1-8H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUCZDXFXXGKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191229
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329778-01-0
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329778-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: Formation of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-aminophenyl)acetamide.

    Substitution of Fluorine: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Chemical Biology: It serves as a tool compound for investigating biological pathways and mechanisms involving piperazine derivatives.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl and nitrophenyl groups may contribute to the compound’s binding affinity and selectivity for these targets. Detailed studies on its binding kinetics and molecular docking analyses are often conducted to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name Substituents (Piperazine/Acetamide) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key References
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Piperazine: 4-Fluorophenyl; Acetamide: p-Tolyl-thiazole 269–270 410.51 72
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) Piperazine: 4-Fluorophenyl; Acetamide: 4-Fluorophenyl-thiazole 328–329 414.13 83
N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide (CDD-823953) Piperazine: Benzyl; Acetamide: 2-Benzoyl-4-nitrophenyl N/A N/A N/A
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Piperazine: 4-Fluorophenyl; Acetamide: 4-Fluorophenyl N/A N/A N/A
Target Compound Piperazine: 4-Fluorophenyl; Acetamide: 2-Nitrophenyl N/A Calculated: ~387.38* N/A -

*Molecular weight calculated based on formula C₁₈H₁₈FN₄O₃.

Key Observations:

Substituent Effects on Melting Points: Thiazole-containing analogs (e.g., compound 15 and 30) exhibit melting points ranging from 269–329°C. The higher melting point of compound 30 (328–329°C) compared to compound 15 (269–270°C) suggests that additional electron-withdrawing groups (e.g., 4-fluorophenyl on thiazole) enhance intermolecular interactions .

Molecular Weight and Polarity :

  • The nitro group in the target compound contributes to a higher molecular weight (~387.38) compared to compound 15 (410.51) and 30 (414.13), which include heavier thiazole rings.
  • The nitro group may also improve solubility in polar solvents, whereas thiazole or tolyl groups could enhance lipophilicity .

Thiazole Derivatives (MMP Inhibition)

Compounds like 15 and 30 () were designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications. The thiazole ring may facilitate binding to MMP active sites, while the 4-fluorophenyl piperazine enhances metabolic stability. In contrast, the target compound’s nitro group could redirect activity toward central nervous system (CNS) targets, as nitro groups often improve blood-brain barrier penetration .

Anticonvulsant Piperazine-Acetamides

highlights anticonvulsant activity in analogs like 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. The trifluoromethyl group’s hydrophobicity may enhance receptor binding, whereas the nitro group in the target compound could modulate electron density, affecting ion channel interactions .

Sulfonyl and Benzothiazol Derivatives

Sulfonyl-piperazine analogs (e.g., N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide, ) exhibit altered solubility and metabolic stability due to the sulfonyl group’s strong electron-withdrawing effects. The target compound’s nitro group may offer similar stability but with distinct pharmacokinetic profiles .

Biologische Aktivität

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide, a synthetic organic compound with the molecular formula C18H19FN4O3C_{18}H_{19}FN_{4}O_{3}, exhibits significant potential in medicinal chemistry and biological research. This compound features a piperazine ring, a 4-fluorophenyl group, and an acetamide moiety linked to a 2-nitrophenyl group, which contribute to its unique chemical properties and biological activities.

The biological activity of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide is primarily attributed to its interaction with neurotransmitter receptors. The piperazine ring is known for its ability to modulate receptor activity, particularly within the central nervous system. The presence of the fluorophenyl and nitrophenyl groups enhances the compound's binding affinity and selectivity for various molecular targets, including:

  • Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
  • Enzymatic Inhibition : Possible inhibition of enzymes such as tyrosinase, impacting melanin production.

In Vitro Studies

Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated competitive inhibition with an IC50 value indicating significant potency compared to standard inhibitors like kojic acid .

Case Studies

A comparative analysis of similar compounds revealed that derivatives of piperazine with specific substitutions can yield varied biological activities. For example, compounds structurally related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide have shown promising results against various bacterial strains, indicating potential applications in antibacterial drug development .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : Investigated for its therapeutic potential in treating neurological disorders.
  • Chemical Biology : Utilized as a tool for exploring biological pathways and mechanisms involving piperazine derivatives.
  • Industrial Applications : Its unique properties make it a candidate for developing new materials and chemical intermediates.

Data Table: Biological Activity Comparison

Compound NameStructureIC50 (µM)Activity Type
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamideStructure0.18Tyrosinase Inhibitor
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineN/A0.25Antibacterial
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochlorideN/AN/AAntibacterial

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide, and how can reaction conditions be optimized? A: The synthesis typically involves multi-step reactions, starting with the condensation of 4-(4-fluorophenyl)piperazine with 2-nitrobenzoyl chloride or a related precursor. Key steps include:

  • Amide bond formation using coupling agents like EDCI/HOBt under inert conditions.
  • Base-mediated reactions (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) to minimize side reactions.
    Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Thin-layer chromatography (TLC) and LCMS are critical for monitoring intermediate purity .

Structural Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound? A: A combination of techniques is required:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify piperazine ring conformation and acetamide connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Biological Target Identification

Q: What are the hypothesized biological targets of this compound, and how can binding affinity be experimentally validated? A: Structural analogs suggest potential interactions with:

  • Dopamine or serotonin receptors due to the piperazine moiety .
  • Enzymes (e.g., carbonic anhydrase or kinase families) via the nitroacetamide group .
    Validation methods:
  • In vitro radioligand binding assays for receptor affinity.
  • Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) .
  • Computational docking (AutoDock Vina) to predict binding poses .

Advanced Mechanistic Challenges in Synthesis

Q: How do contradictory reports on reaction yields or by-products inform synthetic protocol refinement? A: Discrepancies often arise from:

  • Varied reducing agents (e.g., NaBH₄ vs. LiAlH₄) affecting nitro-group stability.
  • Solvent polarity influencing intermediates’ solubility (e.g., DMF vs. acetonitrile) .
    Mitigation strategies:
  • Design of Experiments (DoE) to statistically optimize parameters.
  • By-product analysis via GC-MS or HPLC to identify degradation pathways .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., fluorophenyl vs. nitrophenyl groups) impact pharmacological activity? A: Key SAR insights include:

  • Electron-withdrawing groups (e.g., -NO₂) enhancing enzyme inhibition but reducing blood-brain barrier penetration.
  • Piperazine substitution (e.g., 4-fluorophenyl) improving receptor selectivity .
    Experimental approaches:
  • Analog synthesis with systematic substituent variations.
  • Pharmacokinetic profiling (e.g., LogP, plasma stability) to correlate structure with bioavailability .

Computational Modeling for Target Interaction

Q: How can molecular dynamics (MD) simulations predict this compound’s interaction with biological targets? A: MD protocols include:

  • Protein-ligand docking (e.g., Schrödinger Glide) to identify binding pockets.
  • Free-energy perturbation (FEP) to calculate binding affinity changes upon structural modifications.
  • ADMET prediction (e.g., SwissADME) for toxicity and metabolism profiling .

Pharmacological Profiling Methodologies

Q: What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential? A:

  • In vitro:
    • Cell viability assays (MTT) for cytotoxicity screening.
    • Patch-clamp electrophysiology for ion channel modulation studies.
  • In vivo:
    • Rodent models (e.g., forced swim test for antidepressant activity).
    • Microdialysis for neurotransmitter release quantification .

Addressing Data Contradictions in Biological Assays

Q: How should researchers resolve inconsistencies in reported biological activities (e.g., IC₅₀ values)? A: Potential factors include:

  • Assay conditions (e.g., pH, temperature) altering enzyme kinetics.
  • Cell line variability (e.g., HEK293 vs. SH-SY5Y for receptor studies).
    Standardization strategies:
  • Cross-lab validation using reference compounds (e.g., clozapine for receptor binding).
  • Meta-analysis of published data to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.